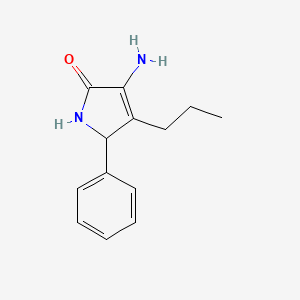
Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group, an ethyl group, a methylsulfonyl group, and a propyl ester group.
Preparation Methods
The synthesis of Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester: This compound has a similar structure but different alkyl groups, leading to variations in its chemical properties and applications.
Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester: This compound differs in the presence of a methylthio group instead of a methylsulfonyl group, affecting its reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
59722-51-9 |
|---|---|
Molecular Formula |
C12H19O6PS2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] methanesulfonate |
InChI |
InChI=1S/C12H19O6PS2/c1-4-10-20-19(13,16-5-2)17-11-6-8-12(9-7-11)18-21(3,14)15/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
KFSVQVVBZSKCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)






![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
